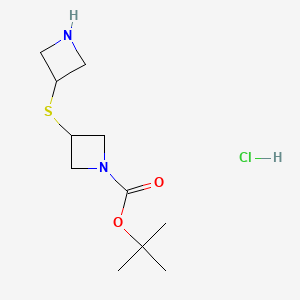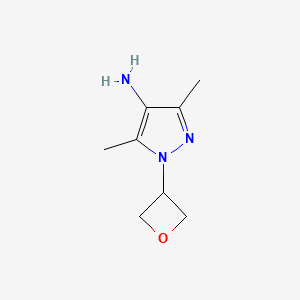![molecular formula C9H13BF3KO B15299482 Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[111]pentan-1-yl]boranuide is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the unique properties of the bicyclo[1.1.1]pentane core present synthetic challenges. advancements in the functionalization of bridge positions in bicyclo[1.1.1]pentane derivatives are paving the way for scalable production methods .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Mecanismo De Acción
The mechanism by which potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects is primarily through its interaction with molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance the compound’s binding affinity and selectivity for specific targets. This unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]borate: This compound features a similar bicyclo[1.1.1]pentane core but with a methoxycarbonyl group instead of an oxolan-3-yl group.
Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide: Another similar compound with a pentafluoroethyl group.
Uniqueness
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[11The oxolan-3-yl group provides additional sites for chemical modification, making it a versatile building block for various applications in chemistry and materials science .
Propiedades
Fórmula molecular |
C9H13BF3KO |
|---|---|
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
potassium;trifluoro-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C9H13BF3O.K/c11-10(12,13)9-4-8(5-9,6-9)7-1-2-14-3-7;/h7H,1-6H2;/q-1;+1 |
Clave InChI |
ATTYRPDFYQJFKZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CC(C1)(C2)C3CCOC3)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


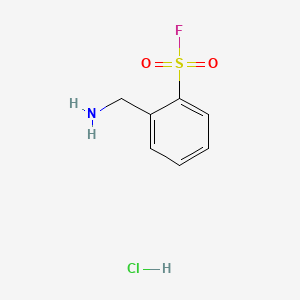
![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)

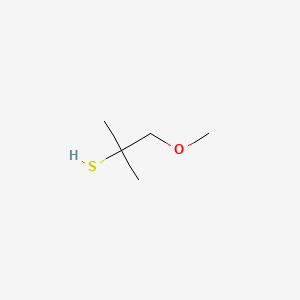
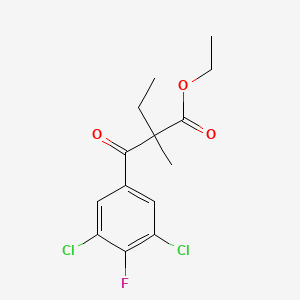
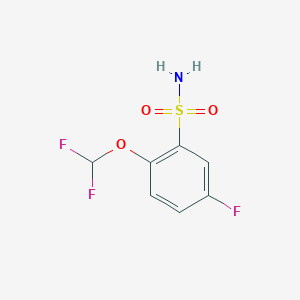
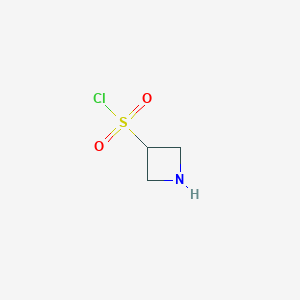

![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
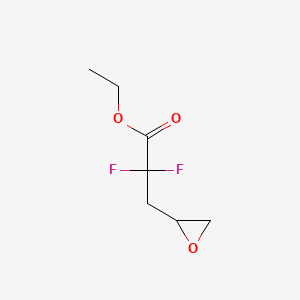
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
